

Laduviglusib (CHIR-99021): Mechanism and Pharmacological Profile

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Compound Focus: Laduviglusib

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Laduviglusib (CHIR-99021) is a potent, selective, and orally bioavailable inhibitor of Glycogen Synthase Kinase 3 (GSK-3) [1] [2] [3]. It acts as an ATP-competitive inhibitor, showing high specificity for both GSK-3 α (IC₅₀ = 10 nM) and GSK-3 β (IC₅₀ = 6.7 nM) isoforms [1] [2] [3]. Its primary mechanism in diabetes research involves the **activation of the canonical Wnt/ β -catenin signaling pathway**. By inhibiting GSK-3, **Laduviglusib** prevents the phosphorylation and subsequent degradation of β -catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to drive the expression of target genes [4]. This pathway is crucial for metabolic regulation. Furthermore, **Laduviglusib** has also been reported to promote autophagy, which may play a supporting role in its cellular effects [3] [4].

The table below summarizes its core pharmacological characteristics:

Attribute	Detail
Targets	GSK-3 α (IC ₅₀ = 10 nM), GSK-3 β (IC ₅₀ = 6.7 nM) [1] [2] [3]
Primary Mechanism	Inhibition of GSK-3, leading to activation of Wnt/ β -catenin signaling [1] [4]
Selectivity	>500-fold selective for GSK-3 over CDC2, ERK2, and other protein kinases [1] [3]
Additional Effects	Promotes autophagy; enhances self-renewal of embryonic stem cells [1] [3] [4]

In Vivo Efficacy and Administration in ZDF Rats

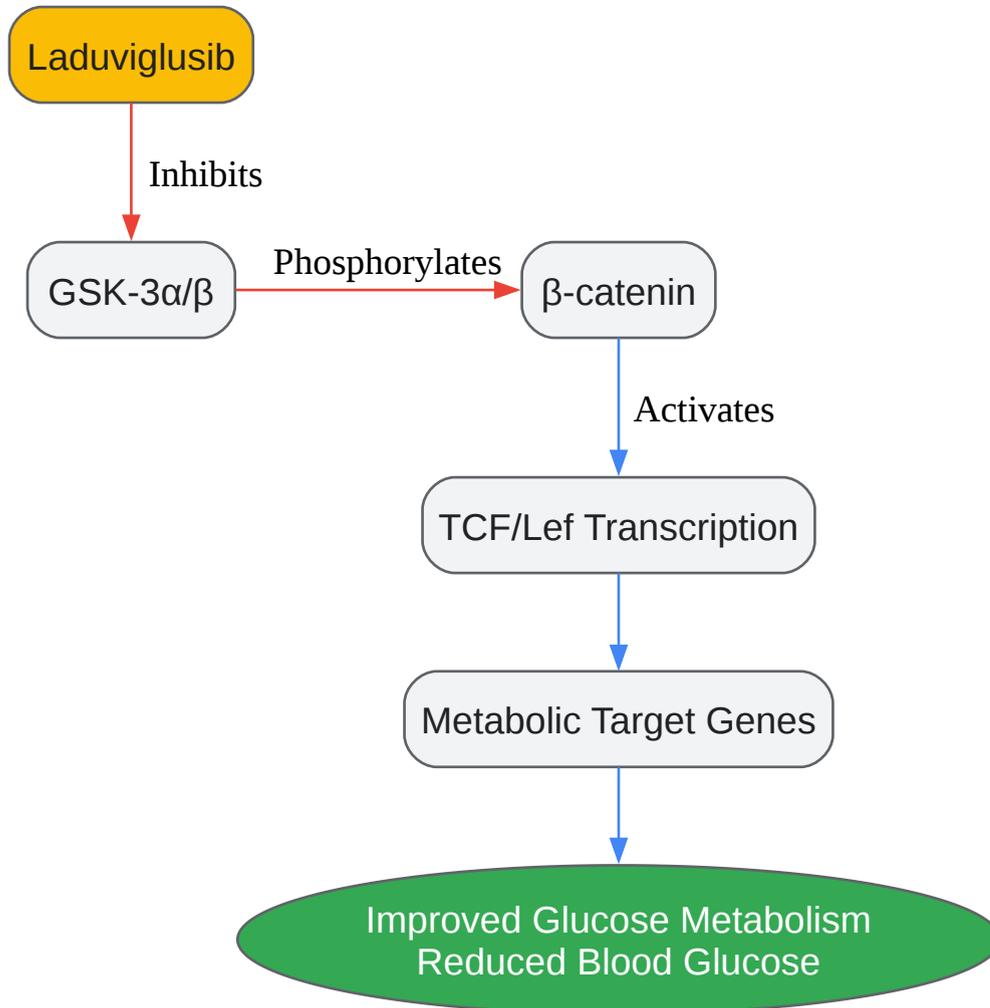
The Zucker Diabetic Fatty (ZDF) rat is a well-established model for studying type 2 diabetes and evaluating anti-diabetic drugs [5] [6]. Research demonstrates that **Laduviglusib** is effective in improving glycemic control in this model when administered orally.

Key findings from in vivo studies include:

- **Glucose Reduction:** A single oral dose of 30 mg/kg led to a maximum plasma glucose reduction of nearly **150 mg/dL** within 3-4 hours after administration [1].
- **Glucose Tolerance:** Oral administration at 16 mg/kg and 48 mg/kg, one hour prior to an oral glucose challenge, significantly improved glucose tolerance. Plasma glucose levels were reduced by **14% and 33%**, respectively [1].
- **Insulin Levels:** During these improvements in glucose metabolism, plasma insulin levels remained at or below control levels, indicating that the compound improves glucose metabolism without stimulating insulin secretion [1].

The following diagram illustrates the signaling pathway activated by **Laduviglusib** and its metabolic consequences in a target cell, such as a hepatocyte or adipocyte:

Laduviglusib activates Wnt signaling to promote glucose metabolism.



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Detailed Experimental Protocol for ZDF Rats

This protocol outlines the key steps for evaluating the acute glucose-lowering effects of **Laduviglusib** in ZDF rats, based on data from the search results [1].

Animal Model Preparation

- **Animals:** Use male ZDF rats (ZDF-Lepr^{fa/fa}) and age-matched lean controls (ZDF-Lepr^{fa/+}). A typical study might use 6-8 animals per treatment group.

- **Housing:** House animals under standard conditions (e.g., 12-hour light/dark cycle) with free access to water and a standard or high-fat diet, as required by the study design.
- **Baseline Measurements:** Before compound administration, record baseline body weights and measure non-fasting blood glucose levels. Hemoglobin A1c (HbA1c) can be measured from a baseline blood sample for longer-term studies.

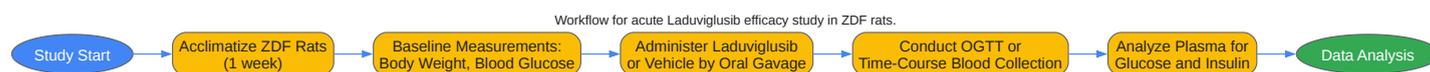
Compound Formulation and Administration

- **Formulation:** Prepare a fresh suspension of **Laduviglusib** in a suitable vehicle like 0.5% (w/v) Methylcellulose or 1% (w/v) Carboxymethylcellulose (CMC) [1].
- **Dosing:** Administer the compound via **oral gavage**. The table below summarizes effective dosing regimens from the literature.
- **Control Group:** Administer an equal volume of the vehicle alone to a control group.

Efficacy Assessment

- **Oral Glucose Tolerance Test (OGTT):** For studies assessing glucose tolerance, administer the glucose load (e.g., 2 g/kg) orally one hour after **Laduviglusib** dosing. Collect blood samples from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
- **Time-Course Study:** To observe the peak effect, measure non-fasting blood glucose levels at various time points (e.g., 1, 2, 3, 4, 6, and 8 hours) after a single dose without a glucose challenge.

The following workflow diagram provides a visual summary of the experimental timeline:



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Summary of Quantitative Data from Literature

The table below consolidates the key quantitative findings on **Laduviglusib**'s efficacy in ZDF rats and its potency in cellular assays.

Model/Assay	Treatment	Key Result / IC ₅₀ / EC ₅₀	Citation
ZDF Rat (In Vivo)	Single oral dose, 30 mg/kg	Max plasma glucose reduction: ~150 mg/dL at 3-4 hrs	[1]
ZDF Rat (OGTT)	Oral dose, 16 mg/kg, 1 hr before challenge	Plasma glucose reduced by 14%	[1]
ZDF Rat (OGTT)	Oral dose, 48 mg/kg, 1 hr before challenge	Plasma glucose reduced by 33%	[1]
Cell-Free Assay	Enzymatic inhibition	GSK-3 α IC ₅₀ = 10 nM; GSK-3 β IC ₅₀ = 6.7 nM	[1] [2] [3]
CHO-IR Cells	Glycogen synthase activation	EC ₅₀ = 0.13 - 0.76 μ M	[1] [3]

Critical Considerations for Researchers

- **Model Selection:** The ZDF rat is a robust model for preclinical efficacy testing of anti-diabetic agents. A 2020 meta-analysis confirmed that this model reliably predicts the direction of drug effects on HbA1c for approved medications [6].
- **Specificity and Selectivity:** **Laduviglusib**'s high selectivity for GSK-3 over other kinases (like CDKs) is a key advantage, reducing the potential for off-target effects [4]. This makes it an excellent tool for probing the specific role of the GSK-3/Wnt pathway in metabolic diseases.
- **Research-Use Only:** Please note that the information presented here is for **research purposes only**. **Laduviglusib** is not for human use, and all experiments must be conducted in accordance with relevant institutional animal care and use guidelines [1] [3].

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